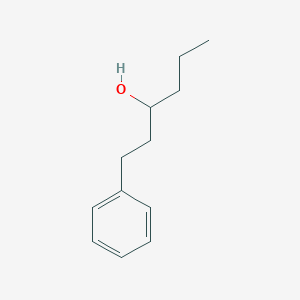

1-Phenylhexan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMATMQPPAAFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439916 | |

| Record name | 1-phenylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2180-43-0 | |

| Record name | 1-phenylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Phenylhexan-3-ol (CAS 2180-43-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 1-Phenylhexan-3-ol (CAS number: 2180-43-0). The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

This compound is an aromatic alcohol. The quantitative physicochemical data for this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | [1][2] |

| Molecular Weight | 178.27 g/mol | [1] |

| CAS Number | 2180-43-0 | [1] |

| Melting Point | 34°C | [2] |

| Boiling Point | 270.52°C (estimated) | [2] |

| Density | 0.9525 g/cm³ | [2] |

| XLogP3-AA | 3.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 178.135765193 Da | [1] |

| Monoisotopic Mass | 178.135765193 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Refractive Index | 1.5105 (estimate) | [2] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow (typically 1-2°C).

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined by simple distillation.

-

Apparatus Setup: A distillation flask is charged with a sample of this compound and a few boiling chips. The flask is connected to a condenser, and a thermometer is placed such that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is heated gently.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the reduction of the corresponding ketone, 1-phenylhexan-3-one.

-

Reaction Setup: A solution of 1-phenylhexan-3-one in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The reaction is monitored for completion using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, the excess reducing agent is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography or distillation.

Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a typical workflow for the synthesis of this compound via the reduction of 1-phenylhexan-3-one.

Logical Workflow: Preliminary Bioactivity Assessment

As there is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound, the following diagram illustrates a generalized logical workflow for the initial assessment of a novel chemical entity in a drug discovery context.

Biological Activity

Currently, there is a lack of published data on the specific biological activities of this compound. It is categorized as a screening compound, suggesting its potential use in assays to discover new biological functions.[3] The biological properties of related phenylalkanols can vary widely depending on their specific structures. Further research is required to elucidate any potential pharmacological or toxicological effects of this compound.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties but limited publicly available biological data. This guide provides a summary of its known characteristics and outlines standard experimental procedures for its synthesis and property determination. The provided workflows offer a framework for its preparation and potential initial biological assessment. As a screening compound, this compound represents a candidate for further investigation to uncover potential applications in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-3-hexanol is a secondary alcohol of interest in organic synthesis and as a potential building block in the development of new chemical entities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and essential safety information. The data is presented in a structured format to facilitate easy reference and comparison for research and development applications.

Core Properties of 1-Phenyl-3-hexanol

1-Phenyl-3-hexanol is a chiral secondary alcohol. Its chemical structure consists of a hexane chain with a hydroxyl group at the third position and a phenyl group at the first position.

Visualization of Molecular Properties

The following diagram illustrates the key molecular properties of 1-Phenyl-3-hexanol.

Caption: Key molecular properties of 1-phenyl-3-hexanol.

Tabulated Physical and Chemical Data

The quantitative data for 1-phenyl-3-hexanol are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | [PubChem][1] |

| Molecular Weight | 178.27 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 2180-43-0 | [PubChem][1] |

| Appearance | Estimated to be a colorless liquid | |

| Boiling Point | Estimated: ~260.8 °C at 760 mmHg (based on the precursor 1-phenylhexan-3-one) | [Guidechem][2] |

| Density | Estimated: ~0.95 g/cm³ (based on the precursor 1-phenylhexan-3-one) | [Guidechem][2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and diethyl ether. | [Wikipedia][3] |

| XLogP3 | 3.2 | [PubChem][1] |

| Polar Surface Area | 20.2 Ų | [PubChem][1] |

| Refractive Index | Estimated: ~1.498 (based on the precursor 1-phenylhexan-3-one) | [Guidechem][2] |

Experimental Protocols

Synthesis of 1-Phenyl-3-hexanol via Grignard Reaction

A common and effective method for the synthesis of 1-phenyl-3-hexanol is the Grignard reaction. This involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with an appropriate aldehyde, in this case, 3-phenylpropanal.

Reaction Scheme:

3-Phenylpropanal + Propylmagnesium Bromide → 1-Phenyl-3-hexanol

Materials and Reagents:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromopropane

-

3-Phenylpropanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Inert atmosphere (Nitrogen or Argon)

Detailed Methodology:

-

Preparation of the Grignard Reagent (Propylmagnesium Bromide):

-

All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromopropane solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3-Phenylpropanal:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of 3-phenylpropanal in anhydrous diethyl ether in the dropping funnel.

-

Add the 3-phenylpropanal solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 1-phenyl-3-hexanol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Characterization

The identity and purity of the synthesized 1-phenyl-3-hexanol can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Gas Chromatography (GC): GC can be used to assess the purity of the final product.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of 1-phenyl-3-hexanol.

Caption: Workflow for the synthesis and purification of 1-phenyl-3-hexanol.

Chemical Reactivity and Stability

-

Oxidation: As a secondary alcohol, 1-phenyl-3-hexanol can be oxidized to the corresponding ketone, 1-phenyl-3-hexanone, using common oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters.

-

Dehydration: Under acidic conditions and heat, 1-phenyl-3-hexanol can undergo dehydration to form a mixture of alkenes.

-

Stability: The compound is generally stable under normal laboratory conditions. It should be stored away from strong oxidizing agents and strong acids.

Safety and Handling

While specific toxicity data for 1-phenyl-3-hexanol is limited, it should be handled with the standard precautions for a laboratory chemical.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Flammability: As an alcohol, it is expected to be combustible. Keep away from open flames and sources of ignition.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

This information is intended for use by qualified individuals trained in handling laboratory chemicals. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

1-Phenyl-3-hexanol is a versatile secondary alcohol with potential applications in various fields of chemical synthesis. This guide has provided a detailed overview of its known physical and chemical properties, a robust protocol for its synthesis via the Grignard reaction, and essential information for its characterization and safe handling. The structured presentation of data and methodologies aims to support researchers and scientists in their work with this compound.

References

The Synthetic Potential of 1-Phenylhexan-3-ol: A Technical Overview for Chemical Innovators

While detailed, peer-reviewed applications of 1-phenylhexan-3-ol in organic synthesis are not extensively documented in current chemical literature, its structure as a γ-phenyl secondary alcohol provides a strong basis for predicting its utility in a variety of synthetic transformations. This guide outlines the potential applications of this compound, offering theoretical frameworks and generalized experimental protocols for researchers in organic synthesis and drug development.

Core Molecular Attributes

This compound is a chiral secondary alcohol with a phenyl group situated at the γ-position relative to the hydroxyl group. This specific arrangement of functional groups suggests potential for diastereoselective reactions and its use as a building block in the synthesis of more complex molecules.

| Physical and Chemical Properties of this compound | |

| CAS Number | 2180-43-0[1] |

| Molecular Formula | C₁₂H₁₈O[1] |

| Molecular Weight | 178.27 g/mol [1] |

| Structure | A hexane backbone with a hydroxyl group on the third carbon and a phenyl group on the first carbon. |

| Key Features | Secondary alcohol, chiral center at C-3, flexible alkyl chain, aromatic ring. |

Potential Applications in Organic Synthesis

The reactivity of this compound is primarily dictated by its secondary alcohol functionality. The presence of the phenyl group can influence the reactivity and selectivity of these transformations.

Oxidation to 1-Phenylhexan-3-one

The most direct application of this compound is its oxidation to the corresponding ketone, 1-phenylhexan-3-one. This ketone can serve as a versatile intermediate for a range of carbon-carbon bond-forming reactions.

Generalized Experimental Protocol:

A solution of this compound in a suitable organic solvent (e.g., dichloromethane) would be treated with an oxidizing agent. The choice of oxidant will depend on the desired reaction conditions (mild vs. strong).

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Pyridinium chlorochromate (PCC) | Room temperature, anhydrous CH₂Cl₂ | Mild oxidant, minimizes over-oxidation. |

| Dess-Martin periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild and selective for primary and secondary alcohols. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Low temperature (-78 °C), CH₂Cl₂ | Effective for a wide range of substrates. |

| Jones Oxidation (CrO₃, H₂SO₄, acetone) | 0 °C to room temperature | Strong oxidant, may not be suitable for sensitive substrates. |

The resulting 1-phenylhexan-3-one is a valuable synthon. For instance, it can undergo alpha-functionalization or be used in condensation reactions.

Esterification and Etherification

The hydroxyl group of this compound can be readily converted into esters and ethers. These derivatives could be explored for various applications, including as fragrances or as intermediates with altered solubility and reactivity.

Generalized Experimental Protocols:

-

Esterification (Fischer): Refluxing this compound with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄).

-

Esterification (Acyl Chloride): Reacting this compound with an acyl chloride in the presence of a base (e.g., pyridine or triethylamine) at room temperature.

-

Etherification (Williamson): Deprotonation of this compound with a strong base (e.g., NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide.

Dehydration to Alkenes

Acid-catalyzed dehydration of this compound would be expected to yield a mixture of isomeric alkenes. The regioselectivity of this elimination reaction would be of interest, with the potential to form both conjugated and non-conjugated dienes depending on the reaction conditions.

Generalized Experimental Protocol:

Heating this compound with a strong acid such as sulfuric acid or phosphoric acid, or passing its vapors over a heated solid acid catalyst like alumina. The product distribution would likely be governed by Zaitsev's rule, favoring the most substituted alkene.

Use as a Chiral Auxiliary or Synthon

Given the chiral center at the 3-position, enantiomerically pure this compound could potentially serve as a chiral auxiliary or a chiral building block in asymmetric synthesis. Chiral alcohols are pivotal in the synthesis of pharmaceuticals and other bioactive molecules.[2][3]

Conceptual Workflow for Asymmetric Synthesis:

-

Resolution: Separation of the racemic this compound into its (R) and (S) enantiomers, for example, through enzymatic resolution or by forming diastereomeric esters with a chiral acid followed by separation and hydrolysis.

-

Derivatization: Conversion of the enantiopure alcohol into a desired intermediate.

-

Stereoselective Reaction: Utilization of the chiral center to direct the stereochemical outcome of a subsequent reaction.

-

Cleavage: Removal of the chiral auxiliary if it is not part of the final target molecule.

Potential in Drug Discovery and Development

The structural motif of a phenyl group connected to a functionalized alkyl chain is common in many biologically active compounds. While no specific biological activities are prominently reported for this compound itself, its derivatives could be of interest in medicinal chemistry. The synthesis of a library of derivatives through the reactions outlined above could be a starting point for screening for various biological activities.

Conclusion

This compound represents a chemical entity with significant, albeit largely unexplored, potential in organic synthesis. Its utility as a precursor for the ketone 1-phenylhexan-3-one, its capacity for derivatization into esters and ethers, and its potential as a chiral building block make it a target of interest for further research. The development of efficient and stereoselective methods for its synthesis and transformation will be key to unlocking its full potential for researchers, scientists, and professionals in drug development.

References

- 1. This compound | C12H18O | CID 10442261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 1-Phenylhexan-3-ol and its Derivatives: A Review of Publicly Available Data

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylhexan-3-ol is a chemical compound with a phenyl-substituted hexane structure containing a hydroxyl group. While commercially available and designated as a screening compound for biological activity testing, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of detailed studies on its biological effects and those of its derivatives. This technical guide summarizes the currently available information and highlights the significant gaps in the understanding of the pharmacological profile of these molecules.

Compound Profile: this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| CAS Number | 2180-43-0 |

Biological Activity Data

Despite extensive searches of scientific databases and patent literature, no specific quantitative data on the biological activity of this compound or its derivatives could be retrieved. The compound is listed in chemical supplier databases as a "screening compound," which suggests it may have been included in high-throughput screening campaigns. However, the results of such screenings are often proprietary and not publicly disclosed.

Our search for antimicrobial, antifungal, cytotoxic, and enzyme inhibitory activities did not yield any specific data for this compound or its analogs.

Experimental Protocols

The absence of published studies on the biological activity of this compound means there are no specific experimental protocols to report. In the interest of providing a framework for future research, a general workflow for the initial biological screening of a novel compound is presented below.

Caption: A generalized workflow for the biological activity screening of a chemical compound.

Signaling Pathways

Due to the lack of research identifying specific biological targets or mechanisms of action for this compound, no associated signaling pathways can be described. The determination of any such pathways would be contingent on the positive identification of a biological activity and subsequent target deconvolution studies.

To illustrate a hypothetical scenario where a compound is found to modulate a common signaling pathway, a generic representation of the MAPK/ERK pathway is provided.

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

While this compound and its derivatives are available for biological screening, there is a significant lack of publicly available data to characterize their pharmacological effects. This presents an opportunity for researchers in drug discovery and chemical biology to explore the potential activities of this chemical scaffold. Future work would require a systematic screening approach, as outlined in the general workflow, to identify any potential therapeutic value or biological targets of these compounds. Until such studies are conducted and their results published, a detailed technical guide on the biological activity of this compound and its derivatives cannot be fully realized.

A Technical Guide to the Synthesis of Secondary Phenylalkanols

Introduction: Secondary phenylalkanols, particularly chiral variants like 1-phenylethanol, are crucial building blocks in the pharmaceutical, fragrance, and fine chemical industries.[1][2] Their synthesis is a fundamental topic in organic chemistry, with numerous methods developed to control yield and stereoselectivity. This guide provides an in-depth review of the core synthetic strategies, focusing on Grignard reactions, the reduction of prochiral ketones, and enzymatic methods. It is intended for researchers, scientists, and professionals in drug development seeking detailed experimental protocols and comparative data.

Synthesis via Grignard Reaction

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds, enabling the synthesis of secondary phenylalkanols from aldehydes or ketones.[3][4] For instance, reacting benzaldehyde with a methylmagnesium halide or reacting a phenylmagnesium halide with acetaldehyde yields 1-phenylethanol.[1][5]

Reaction Scheme: Grignard Synthesis of 1-Phenylethanol

Caption: General workflow for the Grignard synthesis of 1-phenylethanol.

Experimental Protocol: Grignard Synthesis of 1-Phenylethanol from Bromobenzene and Ethanal[6]

This protocol details the preparation of 1-phenylethanol via the reaction of phenylmagnesium bromide with ethanal (acetaldehyde).[6]

Materials:

-

Magnesium turnings (2.0 g)

-

Bromobenzene (8.0 mL)

-

Anhydrous Tetrahydrofuran (THF) (75.5 mL total)

-

Ethanal (Acetaldehyde) (4.5 mL)

-

10% Sulfuric acid

-

Ice

-

Saturated NaCl solution

-

Anhydrous Na₂SO₄

-

Diethyl ether (for extraction)

Apparatus:

-

A flame-dried round-bottom flask equipped with a Claisen adapter, addition funnel, and condenser. A drying tube with CaCl₂ should be fitted to the top of the condenser to protect the reaction from moisture.[7]

Procedure:

-

Preparation of the Grignard Reagent:

-

Place 2.0 g of magnesium turnings in the thoroughly dried reaction flask.

-

Prepare a solution of 8.0 mL of bromobenzene in 60 mL of anhydrous THF and place it in the addition funnel.

-

Add approximately 15 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by cloudiness and gentle boiling of the solvent.[6][7] If it does not start, gentle warming with the palm of your hand may be necessary.[7]

-

Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

-

Reaction with Ethanal:

-

After the Grignard reagent has formed, cool the reaction flask in an ice-water bath.

-

Charge the addition funnel with a solution of 4.5 mL of ethanal in 15.5 mL of THF.

-

Add the ethanal solution dropwise to the cooled Grignard reagent over 10-15 minutes with gentle swirling to ensure mixing.[6]

-

After the addition is complete, allow the mixture to stand for an additional 5 minutes.[6]

-

-

Workup and Isolation:

-

Pour the reaction mixture into an Erlenmeyer flask containing 25 mL of 10% sulfuric acid and 15 g of ice to quench the reaction and hydrolyze the magnesium alkoxide salt.[6]

-

Rinse the reaction flask with 5 mL of THF followed by 5 mL of 10% sulfuric acid and add these rinses to the Erlenmeyer flask.[6]

-

Transfer the entire mixture to a separatory funnel. Rinse the Erlenmeyer flask with 30 mL of ether and add it to the separatory funnel.

-

Separate the layers. Wash the organic layer with 20 mL of saturated NaCl solution.[6]

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent by distillation to obtain the crude 1-phenylethanol. The product can be further purified by vacuum distillation.[6]

-

Synthesis via Reduction of Prochiral Ketones

The reduction of prochiral ketones, such as acetophenone, is a highly effective and common route to secondary phenylalkanols.[2] This can be achieved through simple achiral methods or, more importantly for pharmaceutical applications, through highly selective asymmetric reductions.

Achiral Reduction

Racemic 1-phenylethanol can be readily produced by the reduction of acetophenone using standard reducing agents like sodium borohydride (NaBH₄).[1] While this method is straightforward and high-yielding, it produces an equal mixture of (R) and (S) enantiomers.

Asymmetric Reduction

The synthesis of enantiomerically pure alcohols is of paramount importance, and the asymmetric reduction of prochiral ketones is a primary strategy to achieve this.[2][8] This field is dominated by the use of chiral catalysts, which can be metal complexes, organocatalysts, or enzymes (biocatalysts).

Table 1: Comparison of Asymmetric Reduction Methods for Acetophenone

| Catalyst/Method | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |

| Noyori Catalyst | H₂ (50 atm) | - | Room Temp | Quantitative | >99 | - | [1] |

| (S)-CBS-Oxazaborolidine | Borane-THF | THF | Room Temp | High | High | (S) | [9] |

| Ispir Bean (whole-cell) | Glucose (cofactor regen.) | Phosphate Buffer | 30 | - | >99 | (S) | [10] |

| Daucus carota (carrot root) | Endogenous | Aqueous Medium | - | ~80 | ~98 | - | [11] |

| Ru-bisphosphine/diamine | H₂ (100 psi) | Isopropanol | Room Temp | Variable | Variable | - | [12] |

| Baker's Yeast/TBAF | PMHS | - | - | >80 | ~70 | (R) | [13] |

PMHS: Polymethylhydrosiloxane; TBAF: Tetrabutylammonium fluoride; ee: enantiomeric excess.

Catalytic Cycle for CBS Reduction

Caption: Catalytic cycle for the asymmetric reduction of a ketone via a CBS catalyst.[9]

Experimental Protocol: Asymmetric Reduction of Acetophenone with a CBS Catalyst[9]

This procedure describes the enantioselective reduction of acetophenone using borane, catalyzed by an in-situ generated B-methoxy-oxazaborolidine from (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol.[9]

Materials:

-

(S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL total)

-

Trimethylborate (12.5 µL, 0.11 mmol)

-

1 M Borane–THF solution (2 mL, 2 mmol)

-

Acetophenone (240 mg, 2 mmol)

Apparatus:

-

A 25 mL round-bottom flask with a magnetic stir bar, gas-inlet adapter, and rubber septum, connected to an oil bubbler for maintaining an inert atmosphere.

Procedure:

-

Catalyst Preparation:

-

Add 25.5 mg of (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol to the reaction flask.

-

Flush the flask with an inert gas (nitrogen or argon) for at least 10 minutes.

-

Add 1 mL of THF and 12.5 µL of trimethylborate at room temperature. Stir this solution for 30 minutes to form the catalyst in situ.[9]

-

-

Reduction Reaction:

-

To the catalyst solution, add another 1 mL of THF, followed by 2 mL of 1 M borane–THF solution.

-

Slowly add a solution of 240 mg of acetophenone in 3 mL of THF over at least 10 minutes.

-

Stir the final reaction mixture for 30 minutes at room temperature.[9]

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel (eluent: hexane/ethyl acetate, 80:20) to isolate the chiral 1-phenylethanol.[9]

-

Analyze the product to determine yield and enantiomeric excess (e.g., via chiral HPLC or NMR).

-

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture.[14] This method relies on an enzyme, typically a lipase, that selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[14][15]

Table 2: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol [14]

| Lipase | Acyl Donor | Substrate Conc. (mM) | Biocatalyst Loading (mg/mL) | Temp (°C) | Time (min) |

| Novozyme 435 | Vinyl acetate | 40–400 | 2–22 | 20–60 | 5–120 |

Logical Flow of Kinetic Resolution

Caption: Workflow for separating enantiomers via enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol[14]

This protocol is based on the kinetic resolution of racemic 1-phenylethanol using Novozyme 435 lipase and vinyl acetate as the acyl donor.[14]

Materials:

-

(R,S)-1-phenylethanol (racemic mixture)

-

Novozyme 435 (immobilized lipase)

-

Vinyl acetate

-

n-Hexane (solvent)

Apparatus:

-

A 25 mL sealed glass bioreactor or flask with magnetic stirring.

Procedure:

-

Reaction Setup:

-

Reaction:

-

Seal the reactor and place it in a temperature-controlled shaker or bath (e.g., 20-60 °C) with a set stirring rate (e.g., 50-400 rpm).[14]

-

Allow the reaction to proceed for a predetermined time (e.g., 5-120 minutes). The reaction progress should be monitored (e.g., by GC or HPLC) to stop at approximately 50% conversion for optimal resolution.

-

-

Isolation and Analysis:

-

After the reaction, filter off the immobilized enzyme.

-

The resulting mixture contains the unreacted (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate.

-

Separate the alcohol from the ester using column chromatography.

-

The enantiomeric excess of the remaining alcohol and the ester can be determined using chiral HPLC.[14]

-

References

- 1. 1-Phenylethanol - Wikipedia [en.wikipedia.org]

- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. leah4sci.com [leah4sci.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. uwindsor.ca [uwindsor.ca]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

1-Phenylhexan-3-ol: A Technical Overview of a Sparsely Investigated Phenylalkanol

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the current publicly available scientific and technical information regarding 1-Phenylhexan-3-ol. Despite its existence in chemical databases and availability from commercial suppliers, this phenylalkanol secondary alcohol has been the subject of limited in-depth investigation. This guide summarizes its known chemical and physical properties and outlines plausible, general methodologies for its synthesis and analysis based on established organic chemistry principles. Notably, a thorough search of scientific literature and patent databases did not yield any studies on the biological activity or pharmacological properties of this compound.

Chemical and Physical Properties

This compound is a chiral secondary alcohol with a molecular formula of C12H18O.[1][2] Its structure consists of a hexanol backbone with a phenyl substituent at the first position and a hydroxyl group at the third position. The quantitative properties of this compound are summarized in Table 1. These data are primarily sourced from chemical databases and are largely computed rather than experimentally determined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2180-43-0 | PubChem[1] |

| Molecular Formula | C12H18O | PubChem[1] |

| Molecular Weight | 178.27 g/mol | PubChem[1] |

| Melting Point | 34°C | Guidechem[2] |

| Boiling Point (est.) | 270.52°C | Guidechem[2] |

| Density (est.) | 0.9525 g/cm³ | Guidechem[2] |

| XLogP3 (est.) | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis and Characterization

While no specific publications detailing the discovery or initial synthesis of this compound were identified, its structure lends itself to well-established synthetic routes in organic chemistry.

Proposed Synthetic Pathways

Two primary and highly feasible synthetic routes for this compound are the Grignard reaction and the reduction of the corresponding ketone.

2.1.1. Grignard Reaction

A common method for the synthesis of secondary alcohols is the reaction of a Grignard reagent with an aldehyde.[3][4] For this compound, this would involve the reaction of phenethylmagnesium bromide with butyraldehyde. The Grignard reagent, prepared from 2-phenylethyl bromide and magnesium metal in an anhydrous ether solvent, would act as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde.[5][6] Subsequent acidic workup would protonate the resulting alkoxide to yield the final alcohol product.[3]

2.1.2. Reduction of 1-Phenylhexan-3-one

Alternatively, this compound can be synthesized by the reduction of its corresponding ketone, 1-Phenylhexan-3-one. This precursor is commercially available and its synthesis is documented. Common reducing agents for this transformation include sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol, or lithium aluminum hydride (LiAlH4) in an ether solvent like diethyl ether or tetrahydrofuran (THF).[7][8][9] Sodium borohydride is generally preferred for its milder nature and greater functional group tolerance.[7][10]

General Experimental Protocols

The following are general, hypothetical protocols for the synthesis of this compound based on the pathways described above. These are not from published studies on this specific molecule and would require optimization.

2.2.1. Synthesis via Grignard Reaction

-

Step 1: Preparation of Phenethylmagnesium Bromide. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 2-phenylethyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux.

-

Step 2: Reaction with Butyraldehyde. The freshly prepared Grignard reagent is cooled in an ice bath. A solution of butyraldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Step 3: Quenching and Workup. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Step 4: Purification. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

2.2.2. Synthesis via Reduction of 1-Phenylhexan-3-one

-

Step 1: Reaction Setup. 1-Phenylhexan-3-one is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Step 2: Reduction. Sodium borohydride is added portion-wise to the stirred solution. The reaction progress is monitored by TLC.

-

Step 3: Quenching and Workup. Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Step 4: Purification. The crude this compound is purified by silica gel column chromatography.

Analytical Characterization

The structure and purity of synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the carbon-hydrogen framework and the presence of the phenyl, alkyl, and hydroxyl groups.

-

Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm-1 would indicate the O-H stretch of the alcohol.

-

Mass Spectrometry (MS): This would determine the molecular weight and provide information on the fragmentation pattern of the molecule.

-

Purity Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be used to assess the purity of the final product.

Biological and Pharmacological Investigations

A comprehensive search of the scientific literature, including major chemical and biomedical databases, revealed no published studies on the biological activity, pharmacology, or toxicology of this compound. Its precursor, 1-Phenylhexan-3-one, has some limited safety and hazard data available, indicating it is harmful if swallowed and causes serious eye damage.[11] However, this information cannot be directly extrapolated to this compound.

The absence of biological data means that there are no known signaling pathways or mechanisms of action associated with this compound. Therefore, no diagrams of biological processes can be provided.

Experimental and Logical Workflow Diagrams

While no biological pathways are known, a logical workflow for the synthesis and characterization of this compound can be visualized.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

This compound is a structurally defined chemical compound whose properties are primarily known through database entries and commercial availability. There is a significant gap in the scientific literature regarding its discovery, detailed and optimized synthesis, and any potential biological or pharmacological effects. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future investigations could focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed and optimized synthetic protocol and complete experimental characterization data.

-

Biological Screening: Evaluating this compound in a variety of biological assays to identify any potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications affect any identified biological activity.

-

Toxicological Evaluation: Conducting in vitro and in vivo studies to determine the safety profile of the compound.

Until such studies are conducted and published, this compound will remain a compound of theoretical interest with unknown potential.

References

- 1. This compound | C12H18O | CID 10442261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. fiveable.me [fiveable.me]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. moriroku.co.jp [moriroku.co.jp]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 11. 1-Phenylhexan-3-one | C12H16O | CID 122502 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers and Chirality of 1-Phenylhexan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 1-phenylhexan-3-ol, a chiral secondary alcohol with potential applications in organic synthesis and drug discovery. Due to the presence of a stereocenter at the C3 carbon, this compound exists as a pair of enantiomers, (R)-1-phenylhexan-3-ol and (S)-1-phenylhexan-3-ol. This guide will delve into the synthesis, separation, and potential biological significance of these stereoisomers.

Introduction to Chirality in this compound

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (C3). This gives rise to two non-superimposable mirror images, known as enantiomers. The absolute configuration at this center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The three-dimensional arrangement of the substituents around this stereocenter is crucial as it can lead to significant differences in the biological activity of each enantiomer.

Stereoisomers of this compound

The two enantiomers of this compound are depicted below. The spatial orientation of the hydroxyl group, propyl group, phenylethyl group, and hydrogen atom around the chiral C3 carbon defines their distinct stereochemistry.

A Technical Guide to the Thermochemical Data for 1-Phenylhexan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 1-Phenylhexan-3-ol

The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | [2][3][4] |

| Molecular Weight | 178.27 g/mol | [2][4] |

| CAS Number | 2180-43-0 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 270.52°C (rough estimate) | [4] |

| Melting Point | 34°C | [4] |

| Density | 0.9525 g/cm³ | [4] |

| Refractive Index | 1.5105 (estimate) | [4] |

| XLogP3-AA | 3.2 | [2][4] |

| Hydrogen Bond Donor Count | 1 | [2][4] |

| Hydrogen Bond Acceptor Count | 1 | [2][4] |

| Rotatable Bond Count | 5 | [2][4] |

Experimental Protocol: Determination of Enthalpy of Combustion

The standard enthalpy of combustion (ΔHc°) is a critical thermochemical parameter that quantifies the energy released when a substance undergoes complete combustion with oxygen under standard conditions. For alcohols like this compound, this can be determined experimentally using calorimetry.[6][7][8][9][10]

Principle:

A known mass of the alcohol is burned in a spirit burner, and the heat evolved is used to raise the temperature of a known mass of water in a calorimeter.[6][7][9] By measuring the temperature change of the water, the heat absorbed by the water can be calculated. Assuming all the heat released by the combustion is absorbed by the water, the enthalpy of combustion of the alcohol can be determined.[10]

Apparatus:

-

Spirit burner

-

Copper calorimeter (or a similar metal can)

-

Thermometer (accurate to 0.1°C)

-

Measuring cylinder

-

Electronic balance (accurate to 0.01 g)

-

Clamp stand

-

Draught shield (optional, to minimize heat loss)

Procedure:

-

Preparation:

-

Measure a specific volume (e.g., 100 cm³) of water using a measuring cylinder and pour it into the copper calorimeter.

-

Record the initial mass of the spirit burner containing this compound.

-

Set up the apparatus as shown in the workflow diagram, with the calorimeter securely clamped above the spirit burner.

-

Record the initial temperature of the water in the calorimeter.

-

-

Combustion:

-

Light the wick of the spirit burner and place it directly under the calorimeter.

-

Stir the water gently and continuously with the thermometer to ensure even heat distribution.

-

Monitor the temperature of the water until it has risen by a significant amount (e.g., 20-30°C).

-

Extinguish the flame by placing the cap back on the spirit burner.

-

-

Data Collection:

-

Record the maximum temperature reached by the water.

-

Immediately reweigh the spirit burner and record its final mass.

-

Calculations:

-

Calculate the mass of alcohol burned (m_alcohol):

-

m_alcohol = Initial mass of spirit burner - Final mass of spirit burner

-

-

Calculate the heat absorbed by the water (q):

-

q = m_water × c_water × ΔT

-

Where:

-

m_water is the mass of the water (in g).

-

c_water is the specific heat capacity of water (4.18 J g⁻¹ °C⁻¹).

-

ΔT is the change in temperature of the water (Final temperature - Initial temperature).

-

-

-

-

Calculate the enthalpy of combustion per mole (ΔH_c):

-

First, calculate the number of moles of alcohol burned (n_alcohol):

-

n_alcohol = m_alcohol / M_alcohol (where M is the molar mass of this compound, 178.27 g/mol )

-

-

Then, calculate the enthalpy of combustion:

-

ΔH_c = -q / n_alcohol

-

-

The negative sign indicates that the reaction is exothermic. The result is typically expressed in kJ/mol.

-

Sources of Error and Improvements:

-

Heat Loss: A significant source of error is the loss of heat to the surroundings.[10] This can be minimized by using a draught shield and insulating the calorimeter.

-

Incomplete Combustion: If the combustion is incomplete, less energy will be released. This can be observed by the presence of soot on the bottom of the calorimeter. Ensuring a sufficient supply of oxygen can help mitigate this.

-

Heat Absorption by the Calorimeter: The calorimeter itself will absorb some heat. For more accurate results, the heat capacity of the calorimeter can be determined in a separate experiment and included in the calculations.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the enthalpy of combustion of this compound.

Caption: Experimental workflow for determining the enthalpy of combustion.

References

- 1. This compound;CAS No.:2180-43-0 [chemshuttle.com]

- 2. This compound | C12H18O | CID 10442261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 2180-43-0 | AChemBlock [achemblock.com]

- 4. Page loading... [guidechem.com]

- 5. Manufacture 1-phenylhexan-3-one manufacturer supplier - BETTER [betterchemtech.com]

- 6. docbrown.info [docbrown.info]

- 7. practical-science.com [practical-science.com]

- 8. Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion - A-Level H2 Chemistry Tuition by 10 Year Series Author [alevelh2chemistry.com]

- 9. savemyexams.com [savemyexams.com]

- 10. scienceready.com.au [scienceready.com.au]

Solubility of 1-Phenylhexan-3-ol in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Phenylhexan-3-ol in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of specific quantitative solubility data in publicly available literature, this document offers a qualitative assessment of its expected solubility in a range of common organic solvents based on its molecular structure. Furthermore, a detailed experimental protocol for the widely accepted isothermal shake-flask method for solubility determination is provided, enabling researchers to ascertain precise quantitative data. This guide is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, who are handling this compound.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₂H₁₈O. Its structure consists of a hexane chain with a hydroxyl group at the third carbon position and a phenyl group at the first position. The presence of both a polar hydroxyl (-OH) group and nonpolar hydrocarbon and phenyl regions gives the molecule amphiphilic properties, which in turn govern its solubility in various solvents. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, purification processes, and formulation development in the pharmaceutical industry.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted.[1][2] The polar hydroxyl group allows for hydrogen bonding with polar solvents, while the nonpolar hexyl chain and phenyl group favor interactions with nonpolar solvents.[1][3] The overall solubility in a given solvent will be a balance between these competing factors. As the carbon chain length of an alcohol increases, its solubility in polar solvents tends to decrease, while its solubility in nonpolar solvents increases.[4][5][6]

The following table summarizes the expected qualitative solubility of this compound in common organic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group of this compound can form hydrogen bonds with the hydroxyl groups of alcohol solvents. The nonpolar parts of the molecule can interact with the alkyl chains of the solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Ketones are polar aprotic solvents that can act as hydrogen bond acceptors for the hydroxyl group of this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar but can accept hydrogen bonds. Good solubility is expected due to the interaction of the nonpolar parts of the solute and solvent. |

| Esters | Ethyl Acetate | Moderate to High | Esters are polar aprotic solvents that can accept hydrogen bonds and also have nonpolar alkyl chains, making them good solvents for amphiphilic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The phenyl group of this compound will have favorable π-π stacking interactions with aromatic solvents. The hexyl chain will also interact well with these nonpolar solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | The long nonpolar hexyl chain and the phenyl group of this compound will interact favorably with nonpolar hydrocarbon solvents. The polar hydroxyl group may limit miscibility. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are highly polar solvents that are good at solvating a wide range of organic compounds. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[7][8][9] This method involves allowing a solute to reach equilibrium with a solvent at a constant temperature, followed by the quantification of the dissolved solute in a saturated solution.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

Desiccator

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.[10][11]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[9] To confirm that equilibrium has been achieved, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.[10]

-

Sample Collection and Separation: Once equilibrium is established, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish or vial (W₁).[10]

-

Transfer a known volume of the filtered saturated solution into the pre-weighed dish.

-

Weigh the dish with the solution (W₂).[10]

-

Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen.

-

Place the dish in a drying oven at a temperature below the boiling point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again (W₃).[10][11]

-

-

Calculation:

-

Mass of the dissolved solute = W₃ - W₁

-

Mass of the solvent in the sample = W₂ - W₃

-

Solubility (in g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Phenyl group - Wikipedia [en.wikipedia.org]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. organic chemistry - Solubility of alcohols in non-polar solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

Methodological & Application

Application Notes: Synthesis of 1-Phenylhexan-3-ol via Grignard Reaction

Abstract

This application note provides a detailed protocol for the synthesis of the secondary alcohol 1-phenylhexan-3-ol. The method employs the Grignard reaction, a robust and fundamental carbon-carbon bond-forming strategy in organic chemistry. The protocol outlines the formation of propylmagnesium bromide as the Grignar reagent, followed by its nucleophilic addition to 3-phenylpropanal. This document provides detailed methodologies, reagent information, and expected characterization data for researchers in organic synthesis and drug development.

Introduction

The Grignard reaction is a powerful tool for creating complex molecules from simpler precursors by forming new carbon-carbon bonds.[1] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone. The reaction of a Grignard reagent with an aldehyde is a classic and reliable method for synthesizing secondary alcohols. In this protocol, this compound is synthesized by the nucleophilic addition of propylmagnesium bromide to the carbonyl group of 3-phenylpropanal, followed by an acidic workup to protonate the resulting alkoxide. The successful execution of this reaction hinges on maintaining strictly anhydrous (dry) conditions, as Grignard reagents are highly basic and will react with even trace amounts of water.

Reaction Scheme:

Data Presentation

Table 1: Reagent Stoichiometry and Properties

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Density (g/mL) |

| Magnesium | Mg | 24.31 | 1.34 g | 55.0 | 1.1 | - |

| 1-Bromopropane | C₃H₇Br | 123.00 | 6.77 g (4.9 mL) | 55.0 | 1.1 | 1.354 |

| 3-Phenylpropanal | C₉H₁₀O | 134.18 | 6.71 g (6.6 mL) | 50.0 | 1.0 | 1.018 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | - | 0.713 |

| Hydrochloric Acid (6 M) | HCl | 36.46 | As needed | - | - | ~1.10 |

Note: Stoichiometry is based on 3-phenylpropanal as the limiting reagent. A slight excess of magnesium and 1-bromopropane is used to ensure complete formation of the Grignard reagent.

Table 2: Product Characterization Data for this compound

| Property | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 2180-43-0[2] |

| Molecular Formula | C₁₂H₁₈O[2] |

| Molecular Weight | 178.27 g/mol [2] |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~270 °C (estimated) |

| Expected Yield | 70-85% (typical range for similar Grignard reactions) |

| ¹H NMR (CDCl₃) | δ ~7.35-7.15 (m, 5H, Ar-H), ~3.65 (m, 1H, CH-OH), ~2.70 (m, 2H, Ph-CH₂), ~1.85 (m, 2H, Ph-CH₂-CH₂), ~1.60 (s, 1H, OH), ~1.55-1.35 (m, 4H, CH₂-CH₂-CH₃), ~0.95 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~142.5 (Ar C), ~128.5 (Ar CH), ~128.4 (Ar CH), ~125.8 (Ar CH), ~71.0 (CH-OH), ~38.8 (Ph-CH₂-CH₂), ~32.1 (Ph-CH₂), ~30.0 (CH₂-CH₂CH₃), ~18.9 (CH₂-CH₃), ~14.1 (CH₃) |

| IR (neat, cm⁻¹) | ~3360 (br, O-H stretch), ~3025 (sp² C-H stretch), ~2955, 2870 (sp³ C-H stretch), ~1495, 1450 (C=C aromatic stretch), ~1050 (C-O stretch) |

Note: NMR and IR data are predicted based on standard chemical shift and frequency tables and may vary slightly.

Experimental Protocol

Mandatory Safety Precautions

-

Anhydrous Conditions: All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled while hot under a dry, inert atmosphere (Nitrogen or Argon). All solvents and reagents must be strictly anhydrous.

-

Ether Hazard: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, far from any potential ignition sources.

-

Grignard Reagent: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. Handle with care under an inert atmosphere.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

Part 1: Formation of Propylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes.

-

Magnesium Activation: Place the magnesium turnings (1.34 g, 55.0 mmol) in the flask. Add a single small crystal of iodine to help initiate the reaction.

-

Reagent Preparation: In a separate dry flask, prepare a solution of 1-bromopropane (6.77 g, 55.0 mmol) in 40 mL of anhydrous diethyl ether.

-

Initiation: Add approximately 5-10 mL of the 1-bromopropane solution from the dropping funnel to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the fading of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming with a heat gun may be applied, or the magnesium can be crushed with a dry glass rod.

-

Grignard Formation: Once the reaction is initiated and self-sustaining (refluxing gently), add the remaining 1-bromopropane solution dropwise from the funnel at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent, propylmagnesium bromide.

Part 2: Reaction with 3-Phenylpropanal

-

Aldehyde Addition: Prepare a solution of 3-phenylpropanal (6.71 g, 50.0 mmol) in 50 mL of anhydrous diethyl ether in the dropping funnel.

-

Cool the Grignard reagent solution in the reaction flask to 0°C using an ice-water bath.

-

Add the 3-phenylpropanal solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature at or below 10°C during the addition. A precipitate will likely form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction and any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether and water. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Washing: Combine all organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine (saturated NaCl solution).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.

-

Final Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final, pure product.

Workflow and Pathway Visualization

References

Application Notes and Protocols: Catalytic Hydrogenation of 1-Phenyl-1-hexen-3-one to 1-Phenylhexan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, particularly within the realm of pharmaceutical development. The resulting saturated alcohols, such as 1-phenylhexan-3-ol, are valuable intermediates for the synthesis of a wide array of bioactive molecules. Catalytic hydrogenation offers a highly efficient and scalable method for this transformation. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 1-phenyl-1-hexen-3-one to this compound, focusing on two common and effective methods: traditional catalytic hydrogenation using Palladium on Carbon (Pd/C) with a hydrogen gas source and a catalytic transfer hydrogenation approach, also utilizing Pd/C but with ammonium formate as a hydrogen donor.

Reaction Scheme

The overall transformation involves the reduction of both the carbon-carbon double bond and the ketone functionality of 1-phenyl-1-hexen-3-one to yield this compound.

Caption: General reaction scheme for the hydrogenation of 1-phenyl-1-hexen-3-one.

Data Presentation: Comparison of Hydrogenation Protocols

The following table summarizes the key quantitative parameters for two distinct protocols for the synthesis of this compound. This allows for a direct comparison of the methodologies.

| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Catalytic Transfer Hydrogenation |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) |

| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Ethanol (EtOH) |

| Substrate Concentration | ~0.1 M | ~0.1 M |

| Catalyst Loading | 5-10 mol% | 10 mol% |

| Temperature | Room Temperature to 50°C | 60°C (Microwave Irradiation) |

| Pressure | 1 atm (balloon) to 50 psi | Not Applicable |

| Reaction Time | 4-24 hours | 20 minutes |

| Typical Yield | >95% | >95%[1] |

Experimental Protocols

Safety Precautions:

-

Palladium on carbon (Pd/C) is pyrophoric , especially when dry and in the presence of solvents. Handle in an inert atmosphere (e.g., nitrogen or argon) and never allow the catalyst to dry completely during workup until it is properly quenched.

-

Hydrogen gas is highly flammable and explosive. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure proper grounding of equipment.

-

Microwave reactors should be operated according to the manufacturer's instructions, using appropriate sealed vessels.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon and Hydrogen Gas

This protocol describes a standard method for the complete reduction of 1-phenyl-1-hexen-3-one using a hydrogen gas source.

Materials and Equipment:

-

1-Phenyl-1-hexen-3-one

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Ethyl Acetate (reagent grade)

-

Hydrogen gas (H₂) cylinder with regulator

-

Two or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or Parr hydrogenation apparatus

-

Vacuum line and inert gas (Nitrogen or Argon) supply

-

Celite® for filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean and dry two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (e.g., 0.10 g for a 10 mmol scale reaction).

-

Inerting the System: Seal the flask and purge with an inert gas (nitrogen or argon) for several minutes.

-

Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., 100 mL of ethanol). Then, add 1-phenyl-1-hexen-3-one (e.g., 1.74 g, 10 mmol).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen. If using a balloon, inflate it with hydrogen and attach it to the flask. For higher pressures, use a Parr apparatus according to its operating instructions.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with the solvent to prevent the catalyst from igniting. Wash the pad with a small amount of the reaction solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Catalytic Transfer Hydrogenation

This protocol offers a rapid and efficient alternative using ammonium formate as the hydrogen source, coupled with microwave irradiation.[1][2]

Materials and Equipment:

-

1-Phenyl-1-hexen-3-one

-

10% Palladium on Carbon (Pd/C)

-

Ammonium Formate (HCOONH₄)

-

Ethanol (reagent grade)

-

Microwave synthesis reactor with appropriate reaction vessels and caps

-

Magnetic stirrer and stir bar

-

Celite® for filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a microwave reaction vessel, combine 1-phenyl-1-hexen-3-one (e.g., 0.174 g, 1 mmol), 10% Pd/C (0.106 g, 0.1 mmol), and ammonium formate (0.315 g, 5 mmol).

-

Solvent Addition: Add ethanol (10 mL) to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 60°C for 20 minutes with vigorous stirring.[1]

-

Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.

-

Workup: Once cooled, open the vessel in a fume hood.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with ethanol. Wash the pad with a small amount of ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue can be further purified by column chromatography on silica gel if necessary, typically yielding the product in high purity.[1]

Mandatory Visualizations

Experimental Workflow for Catalytic Hydrogenation

The following diagram illustrates the general workflow for the catalytic hydrogenation of 1-phenyl-1-hexen-3-one.

Caption: Experimental workflow for catalytic hydrogenation.

References

Application Note: High-Yield Synthesis of 1-phenylhexan-3-ol via Sodium Borohydride Reduction of 1-phenylhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the reduction of 1-phenylhexan-3-one to 1-phenylhexan-3-ol using sodium borohydride. This procedure is a reliable and scalable method for the synthesis of the corresponding secondary alcohol, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The protocol outlines the reaction setup, execution, workup, and purification, and includes a summary of expected yields and key analytical data for the starting material and product.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. This compound is a synthetic building block with potential applications in medicinal chemistry and materials science. Sodium borohydride (NaBH4) is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of less reactive functional groups.[1][2] This method offers high yields and straightforward purification.[3]

Experimental Overview

The reduction of 1-phenylhexan-3-one is performed in methanol at room temperature using sodium borohydride as the reducing agent. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Following the completion of the reaction, the product is isolated by a standard aqueous workup and purified by column chromatography.

Experimental Protocol

Materials:

-